1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one
Description
1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one is an α,β-unsaturated trifluoromethyl ketone characterized by a conjugated enone system substituted with a 3-methoxyphenyl group and a trifluoromethyl (CF₃) moiety. This compound is synthesized via formal [2 + 2] cycloaddition reactions using hypervalent iodine reagents or photocatalyzed protocols . Its structure is validated by NMR (¹H, ¹³C, ¹⁹F) and HRMS data, with a typical yield of 65% in optimized procedures . The electron-withdrawing CF₃ group and electron-donating methoxy substituent contribute to its unique reactivity and applications in organic synthesis and materials science.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-16-9-4-2-3-8(7-9)5-6-10(15)11(12,13)14/h2-7H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWCMCXRYGCTCF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876676 | |
| Record name | 3-Buten-2-one,111-triF-4-(3-MeO-phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204708-11-2 | |
| Record name | 3-Buten-2-one,111-triF-4-(3-MeO-phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with trifluoroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Electrophilic Additions
The electron-deficient double bond readily participates in electrophilic additions. Key examples include:
Hydrohalogenation :
Reacts with HX (X = Cl, Br) in aprotic solvents to form 1,2-adducts. For example, HCl addition in dichloromethane yields 3-chloro-1,1,1-trifluoro-4-(3-methoxyphenyl)butan-2-one (85% yield).
Sulfuric Acid-Mediated Cyclization :
Treatment with concentrated H₂SO₄ at room temperature triggers rapid cyclization (≤5 min) to form CF₃-substituted indenes via allyl cation intermediates .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrohalogenation | HX in CH₂Cl₂, 0°C | 1,2-adduct | 80–85% | |
| Cyclization | H₂SO₄, RT, 2 min | CF₃-indene | >90% |
[2+2] Cycloadditions
The enone system participates in formal [2+2] cycloadditions with electron-rich dienophiles. A notable example involves ammonium enolates:
HyperBTM-Catalyzed Reaction :
Using (2S,3R)-HyperBTM (5 mol%) in MTBE, the compound reacts with α-trimethylsilyl acetic acid to form β-lactones with 92:8 enantiomeric ratio (er) .
Key Parameters :
-
Catalyst : Chiral ammonium salts (e.g., HyperBTM)
-
Solvent : MTBE > DCM, THF (polar solvents reduce yield)
-
Temperature : Room temperature
Conjugate Additions
The trifluoromethyl group enhances electrophilicity at the β-position, enabling nucleophilic attacks:
Organometallic Additions :
Grignard reagents (e.g., MeMgBr) add selectively to the β-carbon, yielding tertiary alcohols. For example, phenylmagnesium bromide forms 1,1,1-trifluoro-4-(3-methoxyphenyl)-3-phenylbutan-2-ol (72% yield).
Thiol Additions :
Thiophenol in basic conditions produces β-thioether derivatives (e.g., 3-(PhS)-1,1,1-trifluoro-4-(3-methoxyphenyl)butan-2-one) .
Acid-Catalyzed Rearrangements
Strong Brønsted or Lewis acids induce structural rearrangements:
HFIP-Mediated Cyclization :
In 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) with FeCl₃, the compound forms CF₃-allenes, which cyclize to chromenes or butenes .
Mechanistic Pathway :
-
Protonation at the carbonyl oxygen
-
Formation of allyl cation intermediate
Reduction Reactions
The ketone group is selectively reduced under mild conditions:
NaBH₄ Reduction :
In ethanol at 0°C, the ketone is reduced to a secondary alcohol (1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-ol) without affecting the double bond (68% yield).
Catalytic Hydrogenation :
H₂/Pd-C in ethyl acetate saturates the double bond, yielding 1,1,1-trifluoro-4-(3-methoxyphenyl)butan-2-one (89% yield).
Oxidation Reactions
The enone system resists oxidation under standard conditions, but ozonolysis cleaves the double bond:
Ozonolysis :
In methanol at −78°C, ozonolysis produces 3-methoxybenzoic acid and trifluoroacetic acid as major fragments.
Comparative Reactivity
The trifluoromethyl and methoxy groups synergistically influence reactivity:
| Reaction | Effect of CF₃ Group | Effect of 3-MeO-C₆H₄ Group |
|---|---|---|
| Electrophilic Addition | Enhances α,β-unsaturation | Directs electrophiles to para position |
| Cycloaddition | Increases dienophilicity | Modulates steric environment |
| Reduction | Stabilizes transition state | No significant electronic effect |
Scientific Research Applications
Medicinal Chemistry
1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one has been explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance biological activity and lipophilicity, making it valuable in the design of new drug candidates.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Agrochemicals
The compound's unique structure allows it to be investigated as a potential agrochemical agent. Its ability to interact with biological systems can lead to the development of novel pesticides or herbicides.
Case Study: Herbicidal Activity
Studies have demonstrated that analogs of this compound can effectively inhibit the growth of certain weeds while being less toxic to crops. This selectivity is crucial for sustainable agricultural practices.
Material Science
Due to its fluorinated nature, this compound can be utilized in the synthesis of advanced materials with enhanced thermal and chemical stability.
Application: Coatings and Polymers
Fluorinated compounds are often used in coatings that require resistance to solvents and high temperatures. Research into polymer composites incorporating this compound has shown improved performance characteristics.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various reactions such as Michael additions and cross-coupling reactions.
Case Study: Synthesis of Novel Compounds
Researchers have successfully employed this compound in multi-step synthesis processes to create new compounds with potential applications in pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one, emphasizing substituent effects on physical properties, reactivity, and applications:
Substituent Effects on Reactivity and Stability
- Electron-Donating Groups (e.g., 3-MeO): The 3-methoxyphenyl group enhances resonance stabilization of the enone system, increasing electrophilicity at the β-carbon. This facilitates nucleophilic additions (e.g., cycloadditions) but reduces thermal stability compared to non-substituted analogs .
- Electron-Withdrawing Groups (CF₃): The CF₃ group lowers the LUMO energy, making the compound more reactive toward Michael additions. However, steric bulk from trifluoromethylation can reduce yields in sterically demanding reactions .
- Heterocyclic Substituents (e.g., Thienyl): Thiophene-containing analogs exhibit unique coordination chemistry with transition metals, useful in catalysis and materials science .
Spectroscopic and Computational Comparisons
- NMR Shifts: The ¹⁹F NMR signal for the CF₃ group in this compound appears at δ −62.5 ppm, deshielded compared to its 4-methoxyphenyl analog (δ −60.2 ppm) due to ortho effects .
- Computational Studies: Density functional theory (DFT) calculations on (3Z)-1,1,1-trifluoro-4-hydroxy-4-(naphthalen-2-yl)but-3-en-2-one reveal a high first-order hyperpolarizability (β₀ = 3.1 × 10⁻³⁰ esu), suggesting superior nonlinear optical (NLO) activity compared to methoxyphenyl derivatives .
Key Research Findings and Limitations
- Yield Optimization: Para-substituted aryl groups (e.g., 4-MeO-C₆H₄) generally afford higher yields (68–75%) compared to ortho/meta-substituted derivatives due to reduced steric clashes .
- Synthetic Challenges: Photocatalytic methods (e.g., Ir(ppy)₃/blue LED) improve regioselectivity but require costly catalysts .
Biological Activity
1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one, with the CAS number 204708-11-2, is an organic compound notable for its unique trifluoromethyl and methoxyphenyl groups. This compound has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H9F3O2
- Molecular Weight : 230.18 g/mol
- Boiling Point : 243.3 °C (predicted)
- Density : 1.248 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Inside the cell, it may modulate enzyme activities and receptor functions by binding to specific molecular targets.
Case Studies
One notable study investigated the effects of unsymmetrical trifluoromethyl methoxyphenyl β-diketones on biological activity. The research highlighted that the position of the methoxy group significantly influenced the biological outcomes when coordinated with copper(II) complexes . This indicates that structural variations within this class of compounds can lead to diverse biological effects.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-EN-2-one | Anticancer (notable efficacy) | Microtubule destabilization |
| 1,1,1-Trifluoro-4-(4-methylphenyl)but-3-EN-2-one | Moderate cytotoxicity | Inhibition of tubulin polymerization |
| 4-Amino-1,1,1-trifluoro-3-buten-2-one | Antimicrobial | Interaction with bacterial cell walls |
Research Findings
Research has shown that compounds containing methoxy and trifluoromethyl groups often exhibit enhanced biological activity due to their ability to interact with cellular targets effectively. For example:
Q & A
Q. Table 1: Typical NMR Data for Analogous Compounds
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| CF₃ | - | 110–120 |
| α,β-unsaturated C=O | - | 190–200 |
| Methoxyphenyl (OCH₃) | 3.8–3.9 (s) | 55–56 |
How do steric and electronic effects of substituents influence the regioselectivity of nucleophilic additions to the α,β-unsaturated ketone moiety?
Advanced Research Focus
The trifluoromethyl group exerts strong electron-withdrawing effects, polarizing the enone system and directing nucleophilic attack to the β-carbon. The 3-methoxyphenyl group donates electron density via resonance, creating a regioselective preference for 1,4-addition (Michael addition) over 1,2-addition. Computational studies (e.g., DFT calculations) reveal that steric hindrance from the methoxy group further stabilizes transition states leading to β-adducts . Experimental validation involves kinetic studies using Grignard reagents or amines under controlled conditions .
What computational chemistry approaches are recommended to predict the reactivity and stability of this trifluoromethylated enone in various solvent environments?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the PCM (Polarizable Continuum Model) .
- Molecular Dynamics (MD) Simulations : Assess conformational stability in solvents like DMSO or THF, which influence aggregation tendencies of the enone .
- QSPR (Quantitative Structure-Property Relationship) : Correlates substituent electronic parameters (Hammett σ) with reaction rates in cross-coupling reactions .
In cases where experimental NMR data conflicts with computational predictions, what steps should be taken to validate the structural assignment?
Q. Advanced Research Focus
Repeat experiments under varied conditions (e.g., solvent, temperature) to rule out artifacts.
2D NMR techniques (COSY, HSQC, HMBC) confirm through-bond correlations, especially for ambiguous vinyl or aromatic protons .
X-ray crystallography provides definitive structural confirmation. For example, Acta Crystallographica studies of analogous compounds resolve discrepancies by comparing experimental bond lengths/angles with DFT-optimized geometries .
Isotopic labeling (e.g., ¹⁸O in the ketone) can trace unexpected tautomerization or degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
